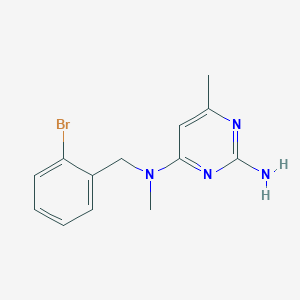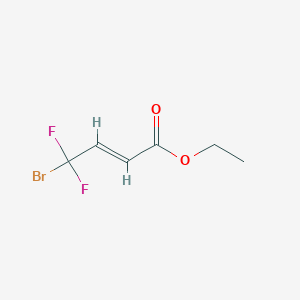
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a bromine atom, and two fluorine atoms attached to a but-2-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-4,4-difluorobut-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.
化学反応の分析
Types of Reactions
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides or amines, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted ethyl 4,4-difluorobut-2-enoates.
Reduction: Ethyl 4,4-difluorobut-2-en-1-ol.
Oxidation: Ethyl 4,4-difluorobut-2-enoic acid.
科学的研究の応用
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
作用機序
The mechanism of action of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
類似化合物との比較
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-bromo-4,4-difluorobut-2-enoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Ethyl 4-chloro-4,4-difluorobut-2-enoate: Substitution of bromine with chlorine can lead to differences in reactivity and physicochemical properties.
Ethyl 4-bromo-4,4-difluorobut-2-enoic acid: The acid form of the compound, which can be used as a precursor in esterification reactions.
特性
分子式 |
C6H7BrF2O2 |
|---|---|
分子量 |
229.02 g/mol |
IUPAC名 |
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
InChIキー |
IMADYRJPXCRICY-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(F)(F)Br |
正規SMILES |
CCOC(=O)C=CC(F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


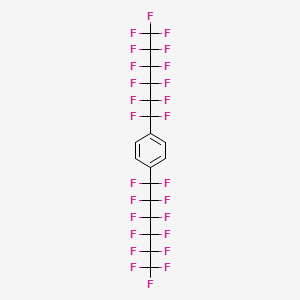

![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

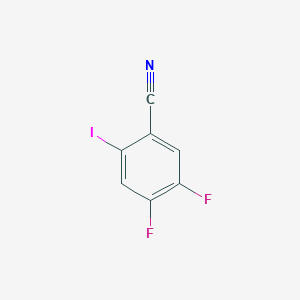
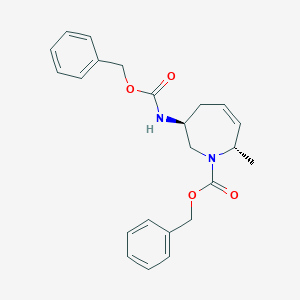

![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
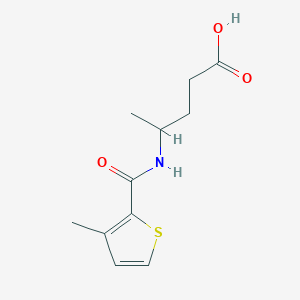

![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
